Solvent Red 149

Vue d'ensemble

Description

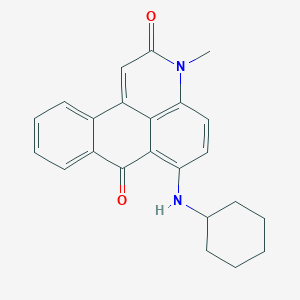

Solvent Red 149 is a complex organic compound with a unique structure that includes a cyclohexylamino group and a dibenzisoquinoline core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Solvent Red 149 typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Solvent Red 149 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nature of the substituents involved .

Applications De Recherche Scientifique

Applications Overview

Solvent Red 149 is utilized in various fields, including:

-

Plastics and Polymers

- Commonly used for coloring thermoplastic resins such as polystyrene (PS), acrylonitrile butadiene styrene (ABS), polycarbonate (PC), and polyethylene terephthalate (PET).

- It is incorporated into masterbatches for efficient dispersion in plastic products.

-

Textiles

- Employed in the production of polyester fibers and other synthetic textiles, providing vibrant coloration with durability against fading.

-

Coatings and Inks

- Utilized in paints, printing inks, and coatings due to its excellent migration resistance and stability under various environmental conditions.

-

Rubber and Wax

- Applied in rubber products and wax formulations to enhance visual appeal and product differentiation.

-

Cosmetics

- While less common, it has been explored for use in cosmetic formulations, although safety assessments are crucial due to potential health risks associated with azo dyes.

Application Suitability

The following table summarizes the suitability of this compound for various materials:

| Material | Application Suitability |

|---|---|

| Polystyrene (PS) | Suitable |

| ABS | Suitable |

| Polycarbonate (PC) | Suitable |

| Polyester Fiber | Suitable |

| Polyamide (PA) | Suitable |

| Rubber | Suitable |

| Paints | Suitable |

| Printing Inks | Suitable |

Physical Properties

The table below outlines key physical properties of this compound:

| Property | Value |

|---|---|

| Appearance | Bluish-red powder |

| Density | 1.31 g/cm³ |

| Heat Resistance | Up to 300 °C |

| Light Fastness | 6-7 |

| Acid Resistance | 4 |

| Alkali Resistance | 5 |

| Water Solubility | <1% |

Case Study 1: Use in Polymer Industry

In a study conducted by Epsilon Chemical Co., this compound was evaluated for its performance in ABS plastics. The results indicated that the dye provided excellent coloration with minimal migration during processing at high temperatures, making it ideal for automotive applications where durability is crucial .

Case Study 2: Textile Applications

Research published in the World Dye Variety journal highlighted the use of this compound in polyester textile production. The dye demonstrated superior light fastness compared to other azo dyes, ensuring that fabrics retained their color even after prolonged exposure to sunlight .

Case Study 3: Coatings Formulation

A case study on the incorporation of this compound into water-based paints showed that it maintained its vibrancy and stability under varying pH levels. This property makes it suitable for exterior applications where environmental factors can affect color longevity .

Mécanisme D'action

The mechanism of action of Solvent Red 149 involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Methyl-6-(p-toluidino)-3H-dibenz(f,ij)isoquinoline-2,7-dione

- 6-Cyclohexylamino-3-cyclohexyl-7H-dibenz(f,ij)isoquinoline-2,7(3H)-dione

Uniqueness

Solvent Red 149 is unique due to its specific structural features, such as the cyclohexylamino group and the dibenzisoquinoline core. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Activité Biologique

Solvent Red 149, also known as 6-(Cyclohexylamino)-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione, is a synthetic organic compound primarily used as a dye in various industrial applications. Recent studies have explored its potential biological activities, particularly its antimicrobial and anticancer properties. This article consolidates findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes a dibenzisoquinoline core and a cyclohexylamino group. Its molecular weight is approximately 358 g/mol, and it appears as a bluish-red powder with notable heat resistance (up to 300 °C) and light fastness (ratings of 6-7) . The compound's chemical formula is .

| Property | Value |

|---|---|

| Appearance | Bluish red powder |

| Density | 1.31 g/cm³ |

| Heat Resistance | 300 °C |

| Light Fastness | 6-7 |

| Acid Resistance | 4 |

| Alkali Resistance | 5 |

| Water Solubility | 1.0% max |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. For instance, one study highlighted its ability to inhibit the growth of gram-positive and gram-negative bacteria, which could be beneficial in medical and industrial settings .

Anticancer Activity

The anticancer properties of this compound have also been investigated. Preliminary findings suggest that the compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. This activity has been attributed to its structural features, which may facilitate interactions with cellular components leading to cell death .

The mode of action for this compound involves interaction with cellular membranes and potential disruption of cellular processes. It appears to interfere with microbial cell wall synthesis and may induce oxidative damage in cancer cells, leading to apoptosis .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL. The study concluded that this compound could serve as a promising candidate for developing new antibacterial agents .

- Cancer Cell Line Study : In research involving human breast cancer cell lines (MCF-7), this compound was found to reduce cell viability by approximately 60% at a concentration of 25 µM after 48 hours of exposure. The study suggested that the compound triggers apoptotic pathways, making it a potential lead for anticancer drug development .

Propriétés

IUPAC Name |

10-(cyclohexylamino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-25-19-12-11-18(24-14-7-3-2-4-8-14)22-21(19)17(13-20(25)26)15-9-5-6-10-16(15)23(22)27/h5-6,9-14,24H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGUXCXDBKBCDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C3C(=CC1=O)C4=CC=CC=C4C(=O)C3=C(C=C2)NC5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175560 | |

| Record name | 6-(Cyclohexylamino)-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21295-57-8, 71902-18-6 | |

| Record name | 6-(Cyclohexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21295-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Cyclohexylamino)-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021295578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Cyclohexylamino)-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(cyclohexylamino)-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3H-Naphtho[1,2,3-de]quinoline-2,7-dione, 6-(cyclohexylamino)-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.